2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-[2-(2-thienyl)ethyl]-
Description
Systematic IUPAC Name Derivation
The systematic IUPAC name of 2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-[2-(2-thienyl)ethyl]- is derived through a hierarchical analysis of its molecular structure. The parent hydrocarbon framework is indazole , a bicyclic aromatic system comprising a benzene ring fused to a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms). The "2H" designation specifies that the hydrogen atom resides on the nitrogen at position 2 of the pyrazole ring.
Substituents are numbered to assign the lowest possible locants. At position 2 of the indazole core, an ethyl group (-CH2CH3) is attached. Position 3 hosts an ethoxy group (-OCH2CH3), while position 6 on the benzene ring is substituted with a carboxamide group (-CONH2). The amide nitrogen is further substituted with a [2-(2-thienyl)ethyl] group, which consists of a two-carbon chain (ethyl) terminating in a thiophene ring (a five-membered aromatic ring with one sulfur atom).
The full name follows IUPAC priority rules:
- Parent structure: 2H-indazole
- Substituents in ascending numerical order: 2-ethyl , 3-ethoxy , 6-carboxamide
- N-substituent on the carboxamide: [2-(2-thienyl)ethyl]
This results in the systematic name: 3-ethoxy-2-ethyl-N-[2-(2-thienyl)ethyl]-2H-indazole-6-carboxamide .
CAS Registry Number and Alternative Identifiers
The compound is uniquely identified by its CAS Registry Number 919108-97-7 . Additional identifiers include:
| Identifier Type | Value |
|---|---|
| Molecular Formula | C18H21N3O2S |
| Molecular Weight | 343.443 g/mol |
| Exact Mass | 343.135 g/mol |
| SMILES | CCOC1=NN(C2=C1C=CC(=C2)C(=O)NCCS3)C(C)CC3=CC=CS3 |
While PubChem entries for structurally related compounds exist (e.g., CID 13143687 for 3-ethoxy-2-phenyl-2H-indazole), this specific derivative is not yet fully indexed in major public databases beyond its CAS registration. Its synthetic nature and specialized substitutions limit its presence in broader chemical inventories.
Structural Relationship to Indazole Carboxamide Derivatives
This compound belongs to the indazole carboxamide family, characterized by an indazole core with a carboxamide group at position 6. Structural variations within this class are defined by substitutions at three key sites:
- Position 2 : Alkyl groups (e.g., ethyl, propyl)
- Position 3 : Ether-linked groups (e.g., ethoxy, methoxy)
- N-substituent on the carboxamide : Heteroaromatic or alkyl chains
The table below contrasts this compound with analogous derivatives:
| Compound | Molecular Formula | Key Structural Features |
|---|---|---|
| 2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-[2-(2-thienyl)ethyl]- | C18H21N3O2S | Thiophene-containing ethyl chain at N-carboxamide |
| 2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-(2-furanylmethyl)- | C17H19N3O3 | Furanyl-methyl group at N-carboxamide |
| 2H-Indazole-6-carboxamide, 3-ethoxy-2-propyl-N-(2-thienyl)ethyl | C19H23N3O2S | Propyl at position 2, thienyl-ethyl at N-carboxamide |
The thiophene moiety in this compound distinguishes it from furan-containing analogs. Thiophene’s sulfur atom enhances electron delocalization compared to furan’s oxygen, potentially influencing binding interactions in biological systems. The ethyl group at position 2 contributes to steric bulk, while the ethoxy group at position 3 modulates electronic effects on the indazole core.
Properties
CAS No. |
919108-97-7 |
|---|---|
Molecular Formula |
C18H21N3O2S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-ethoxy-2-ethyl-N-(2-thiophen-2-ylethyl)indazole-6-carboxamide |
InChI |
InChI=1S/C18H21N3O2S/c1-3-21-18(23-4-2)15-8-7-13(12-16(15)20-21)17(22)19-10-9-14-6-5-11-24-14/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,19,22) |
InChI Key |
QQJYULUXUZLTGT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C2C=CC(=CC2=N1)C(=O)NCCC3=CC=CS3)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-ethyl-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide typically involves multi-step organic reactions. The starting materials often include indazole derivatives, ethylating agents, and thiophene derivatives. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the indazole ring, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Catalysts: Palladium, copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indazole derivatives, including 2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-[2-(2-thienyl)ethyl]-. For instance, research has shown that certain derivatives exhibit significant activity against Candida species, which are common fungal pathogens. In one study, various indazole derivatives were synthesized and tested for their anticandidal activity against Candida albicans and other strains. The results indicated that some derivatives demonstrated effective inhibition at concentrations as low as 1 mM .
| Compound | Activity Against C. albicans | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3j | Yes | 1 mM |
| 3k | Yes | 1 mM |
| Control | Yes | 0.5 mM |
Anticancer Properties
Indazole compounds have also been explored for their anticancer potential. Research indicates that certain indazole derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.
In a notable study, a series of indazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The findings revealed that the compound exhibited selective toxicity towards cancer cells while sparing normal cells .
Study on Anticandidal Activity
A comprehensive evaluation was conducted on several indazole derivatives, including the target compound. The study utilized the cylinder-plate method to assess the antifungal activity against resistant strains of C. glabrata and C. tropicalis. The results supported the hypothesis that structural modifications in the indazole framework could enhance antifungal potency .
Evaluation of Anticancer Effects
Another investigation focused on the anticancer effects of indazole derivatives in vitro. The study reported that specific substitutions on the indazole ring significantly increased cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis in malignant cells .
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-ethyl-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting gene expression. The exact mechanism depends on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thienyl or Benzamide Moieties
The following compounds share structural or functional similarities (Table 1):
Table 1: Structural and Functional Comparison
Key Observations:
Thienyl Group Role: The 2-(2-thienyl)ethyl group in the target compound and Rotigotine enhances lipophilicity and may facilitate binding to hydrophobic pockets in proteins (e.g., dopamine receptors in Rotigotine) .
Carboxamide Linkage :
- The carboxamide in the target compound and benzamide analogs () provides hydrogen-bonding capability, a critical feature for kinase inhibitors (e.g., PARP or EGFR inhibitors).
Substituent Effects :
- The 3-ethoxy and 2-ethyl groups on the indazole core may improve metabolic stability compared to simpler alkyl/aryl substituents in other analogs.
Research Findings and Therapeutic Implications
While direct pharmacological data for the target compound is absent in the provided evidence, insights from analogs suggest:
- Oncology : Thienyl-containing benzamides () exhibit activity against cancer cell lines, likely via kinase or protease inhibition . The indazole core in the target compound could mimic ATP-binding pockets in kinases.
Biological Activity
2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-[2-(2-thienyl)ethyl]- is a synthetic compound belonging to the indazole class, characterized by its complex molecular structure which includes an indazole ring, a carboxamide group, and ethoxy and thiophenyl substituents. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.
- Molecular Formula : C18H21N3O2S
- Molecular Weight : Approximately 343.443 g/mol
Biological Activity Overview
Indazole derivatives, including 2H-Indazole-6-carboxamide, have been studied for various biological activities. Notably, they exhibit significant antibacterial and anti-inflammatory properties.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to 2H-Indazole-6-carboxamide possess strong antibacterial properties against various strains of bacteria. The following table summarizes key findings from relevant research:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Activity Comparison |
|---|---|---|---|
| 2H-Indazole-6-carboxamide | Staphylococcus aureus | 0.09 mmol/L | More potent than ampicillin |
| 2H-Indazole-6-carboxamide | Escherichia coli | 0.181 mmol/L | Comparable to levofloxacin |
| Similar Indazole Derivative | Pseudomonas aeruginosa | 1.9 μg/mL | Superior activity compared to standard drugs |
These findings indicate that the compound may inhibit bacterial growth effectively, potentially serving as a lead for antibiotic development.
Anti-inflammatory Activity
In addition to its antibacterial properties, the compound has shown promise in anti-inflammatory assays. Research indicates that indazole derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
The biological activity of 2H-Indazole-6-carboxamide is believed to stem from its ability to interact with specific biological targets:
- DNA Gyrase Inhibition : The compound has been shown to inhibit DNA gyrase, an essential enzyme in bacterial DNA replication. This inhibition disrupts bacterial growth and viability.
- Protein Kinase Modulation : Some studies suggest that indazole derivatives can modulate protein kinase activity, which plays a crucial role in various cellular signaling pathways related to inflammation and cell proliferation.
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various indazole derivatives against pathogenic bacteria. The results indicated that derivatives with thiophenyl substitutions exhibited enhanced activity against S. aureus and E. coli compared to standard antibiotics .
- Anti-inflammatory Studies : Another research focused on the anti-inflammatory potential of similar compounds, revealing that certain indazoles significantly reduced pro-inflammatory cytokines in vitro, suggesting a mechanism for their therapeutic use in inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
